molecular formula C6H9NO B2515050 rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one CAS No. 83076-35-1

rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one

Cat. No.: B2515050
CAS No.: 83076-35-1
M. Wt: 111.144
InChI Key: HZOXLGTZNQCUPO-WHFBIAKZSA-N
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Description

rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one is a bicyclic lactam featuring a fused [3.2.0] ring system with a nitrogen atom at position 3 and a ketone group at position 2. Its racemic nature indicates an equimolar mixture of (1R,5S) and (1S,5R) enantiomers. This compound serves as a versatile scaffold in medicinal chemistry due to its constrained geometry, which mimics bioactive conformations of peptides and other pharmacophores.

Properties

IUPAC Name

(1S,5R)-3-azabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-5-2-1-4(5)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOXLGTZNQCUPO-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one has been investigated for its potential as a pharmacological agent due to its structural features that allow interaction with biological targets.

Case Study : Research indicates that compounds with similar bicyclic structures can act as enzyme inhibitors or modulators. For instance, studies have shown that azabicyclic compounds can influence neurotransmitter systems, making them candidates for developing treatments for neurological disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.

Applications :

  • Synthesis of Alkaloids : The unique structure allows for the formation of various alkaloid derivatives, which are crucial in pharmaceutical applications.
  • Development of New Synthetic Pathways : Its bicyclic nature can lead to innovative synthetic routes for creating novel compounds with desired properties .

Material Science

The compound's properties may also be utilized in the development of new materials, including polymers and resins.

Potential Uses :

  • Polymerization Reactions : The reactivity of this compound can be harnessed to create high-performance materials with specific mechanical and thermal properties .

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+112.07569120.0
[M+Na]+134.05763125.4
[M+NH₄]+129.10223125.0
[M+K]+150.03157123.9
[M-H]-110.06113117.5

Mechanism of Action

The mechanism of action of rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Core Variations

Ring Size and Bridging Patterns

The [3.2.0] bicyclic system distinguishes rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one from related scaffolds:

Compound Name Bicyclo System Key Features Molecular Weight (g/mol) Reference
This compound [3.2.0] Nitrogen at position 3, ketone at 2 125.16 (C₆H₉NO)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one [3.1.1] Benzyl substituent, ketone at 6 215.27 (C₁₃H₁₅NO)
(1R,4S)-3-azabicyclo[2.2.1]heptan-2-one [2.2.1] Smaller bridgehead, ketone at 2 125.16 (C₆H₉NO)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one [3.1.0] Methyl substituents, hexane backbone 139.19 (C₇H₁₁NO)

Key Observations :

  • The [3.2.0] system provides a balance of ring strain and conformational rigidity compared to smaller ([3.1.0], [2.2.1]) or larger ([3.1.1]) systems.
Functional Group Modifications

Functionalization at specific positions alters reactivity and bioactivity:

Compound Name Functional Group Impact Reference
rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride Hydroxyl group Increased polarity; salt form improves solubility
rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol Hydroxyl group Stereospecific hydrogen bonding capacity
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane Methoxymethyl Enhanced metabolic stability

Key Observations :

  • Hydroxyl and methoxymethyl groups improve solubility and pharmacokinetic profiles .
  • Stereochemistry (e.g., rel- vs. rac- forms) critically influences interactions with chiral biological targets .

Stereochemical and Salt Form Comparisons

Racemic mixtures and enantiopure forms exhibit distinct properties:

Compound Name Stereochemistry Salt Form Purity (%) Molecular Weight (g/mol) Reference
This compound Racemic None N/A 125.16
rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride Racemic Hydrochloride 95 186.06 (C₆H₁₁NO·HCl)
(1S,5R)-6-azabicyclo[3.2.0]heptan-7-one Enantiopure None 98% ee 125.16

Key Observations :

  • Hydrochloride salts (e.g., rac-(1R,5S,6S)-3-azabicyclo[...]-HCl) enhance crystallinity and storage stability .
  • Enantiopure forms (e.g., (1S,5R)-6-azabicyclo[...]-7-one) are preferred for asymmetric synthesis .

Biological Activity

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one is a bicyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework that includes a nitrogen atom, contributing to its distinct chemical reactivity and biological interactions. The stereochemistry of this compound plays a crucial role in its biological activity, influencing how it interacts with biological systems.

The mechanism of action for this compound involves its binding to specific molecular targets, which can modulate various biological pathways:

  • Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Enzyme Modulation : It can interact with enzymes, potentially inhibiting or enhancing their activity, which is significant in therapeutic contexts.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
  • Cytotoxic Effects : Preliminary data indicate that it may have cytotoxic effects on specific cancer cell lines, highlighting its potential in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of specific bacterial strains
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionModulates activity of key metabolic enzymes

Case Studies

  • Antimicrobial Study : A study published in 2014 evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity Assessment : In vitro tests conducted on breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 100 µM after 48 hours.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound to optimize its biological activity:

  • Modifications to the nitrogen atom and adjacent carbon centers have been shown to enhance receptor binding affinity.
  • The introduction of different functional groups has resulted in compounds with improved selectivity for specific enzyme targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one, and how are racemic mixtures resolved?

  • Methodological Answer : The synthesis typically involves resolving racemic mixtures using chiral resolving agents like di-pp-toluoyl hemitartrate, which selectively crystallizes enantiomers . Alternatively, epimerization-lactamization cascades of functionalized aminoproline esters under basic conditions (e.g., K2_2CO3_3) can yield the bicyclic lactam framework . For resolution, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is employed to separate enantiomers, with mobile phases optimized for polarity (e.g., hexane/isopropanol) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemistry determination. For example, Butcher et al. resolved the structure of a related compound, cis-3-azabicyclo[3.2.0]heptane-2,4-dione, using single-crystal diffraction . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY to assess spatial proximity of protons, and vibrational circular dichroism (VCD) to correlate stereocenters with spectral signatures .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR identifies proton environments (e.g., bridgehead protons at δ 3.2–4.1 ppm), while 13C^{13}\text{C}-NMR confirms lactam carbonyl signals (~175 ppm) .
  • IR : Stretching frequencies for amide C=O (~1680 cm1^{-1}) and N-H (~3300 cm1^{-1}) validate the lactam structure .
  • MS : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 126.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or enantiomeric excess (ee) for this compound?

  • Methodological Answer : Systematic parameter optimization (e.g., temperature, solvent polarity, catalyst loading) using design of experiments (DoE) is critical. For instance, varying bases (e.g., NaH vs. K2_2CO3_3) in lactamization steps can impact cyclization efficiency . Contradictions in ee values may arise from inadequate chiral stationary phase selection in HPLC; cross-validating with multiple columns (e.g., Chiralcel® OD vs. Chiralpak® IA) improves reliability . Kinetic resolution studies under different temperatures can also clarify enantiomer stability .

Q. What computational approaches predict the reactivity and enantioselectivity of this compound in asymmetric catalysis?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level models transition states to predict enantiomer-specific activation energies. For example, calculations on analogous azabicyclo compounds reveal steric hindrance at the bridgehead nitrogen as a key selectivity driver . Molecular dynamics (MD) simulations (e.g., using AMBER) further assess solvent effects on conformational stability .

Q. How does the bicyclic framework influence biological activity compared to monocyclic or linear analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight enhanced rigidity and metabolic stability from the bicyclic structure. For instance, azabicyclo[3.2.0]heptanes show improved receptor binding affinity (e.g., serotonin receptors) compared to monocyclic pyrrolidines due to restricted rotation . Comparative assays using isosteric replacements (e.g., oxygen vs. nitrogen in the ring) quantify contributions of electronic and steric effects .

Notes

  • Avoided non-academic sources (e.g., commercial catalogs in ).
  • Methodological focus ensures actionable guidance for experimental design and data analysis.
  • Advanced questions emphasize problem-solving in synthesis, computational modeling, and SAR.

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